Diethyl 2,3-diphenylbutanedioate
Overview
Description
Diethyl 2,3-diphenylbutanedioate is an organic compound with the molecular formula C20H22O4 It is a diester derivative of butanedioic acid, featuring two phenyl groups attached to the second and third carbon atoms of the butanedioate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2,3-diphenylbutanedioate typically involves the esterification of 2,3-diphenylbutanedioic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
2,3-diphenylbutanedioic acid+2ethanolacid catalystDiethyl 2,3-diphenylbutanedioate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions, such as temperature control and catalyst concentration, is crucial to achieve high product quality and consistency.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,3-diphenylbutanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Diethyl 2,3-diphenylbutanedioic acid.
Reduction: Diethyl 2,3-diphenylbutanediol.
Substitution: Various substituted phenyl derivatives, depending on the substituent introduced.
Scientific Research Applications
Diethyl 2,3-diphenylbutanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Diethyl 2,3-diphenylbutanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester groups can undergo hydrolysis to release the active diacid form, which can then participate in various biochemical pathways. The phenyl groups may also interact with hydrophobic pockets in proteins, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2,3-dihydroxy-2,3-diphenylbutanedioate
- Diethyl 2,3-diisobutylsuccinate
- Diethyl 2,3-diphenylsuccinate
Uniqueness
Diethyl 2,3-diphenylbutanedioate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of two phenyl groups enhances its stability and reactivity compared to other similar compounds. Additionally, its ester functionality allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
diethyl 2,3-diphenylbutanedioate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O4/c1-3-23-19(21)17(15-11-7-5-8-12-15)18(20(22)24-4-2)16-13-9-6-10-14-16/h5-14,17-18H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMAMWUWLDQUKAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)C(C2=CC=CC=C2)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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